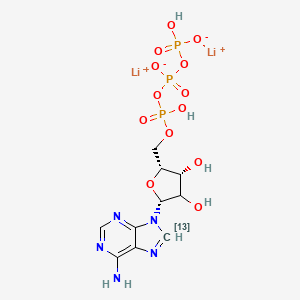

ATP-13C (dilithium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

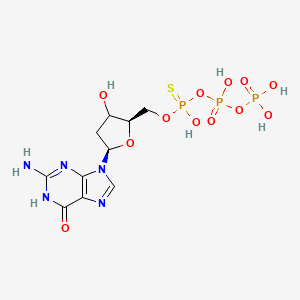

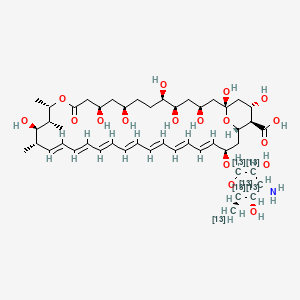

Adenosine 5’-triphosphate-13C dilithium, commonly referred to as ATP-13C (dilithium), is a stable isotope-labeled form of adenosine 5’-triphosphate. Adenosine 5’-triphosphate is a central molecule in cellular energy storage and metabolism. The 13C labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Adenosine 5’-triphosphate is crucial for providing metabolic energy to drive cellular processes and serves as a coenzyme in various biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ATP-13C (dilithium) involves the incorporation of the 13C isotope into the adenosine 5’-triphosphate molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions must be carefully controlled to ensure the correct incorporation of the 13C isotope without compromising the integrity of the adenosine 5’-triphosphate molecule .

Industrial Production Methods

Industrial production of ATP-13C (dilithium) involves large-scale synthesis using 13C-labeled precursors. The process includes multiple steps of purification to ensure high purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine 5’-triphosphate-13C dilithium undergoes various chemical reactions, including:

Hydrolysis: Adenosine 5’-triphosphate is hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy.

Phosphorylation: Adenosine 5’-triphosphate can transfer its phosphate group to other molecules, a key reaction in cellular signaling and metabolism.

Oxidation-Reduction: Involved in redox reactions where adenosine 5’-triphosphate acts as a coenzyme.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.

Phosphorylation: Requires the presence of specific enzymes such as kinases.

Oxidation-Reduction: Involves various redox-active enzymes and cofactors.

Major Products Formed

- Adenosine diphosphate (ADP)

- Inorganic phosphate (Pi)

- Phosphorylated intermediates in metabolic pathways .

Applications De Recherche Scientifique

Adenosine 5’-triphosphate-13C dilithium is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Applications include:

- Chemistry : Used in studies of enzyme kinetics and reaction mechanisms.

- Biology : Essential for investigating cellular energy metabolism and signaling pathways.

- Medicine : Utilized in research on metabolic disorders and drug development.

- Industry : Applied in the development of biotechnological processes and products .

Mécanisme D'action

Adenosine 5’-triphosphate-13C dilithium exerts its effects by participating in cellular energy transfer and signaling. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and the release of energy. The 13C labeling allows for detailed tracking of its metabolic fate using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Key molecular targets include kinases, ATPases, and other enzymes involved in energy metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Adenosine 5’-triphosphate (unlabeled)

- Adenosine diphosphate (ADP)

- Adenosine monophosphate (AMP)

- Guanosine triphosphate (GTP)

Uniqueness

Adenosine 5’-triphosphate-13C dilithium is unique due to its stable isotope labeling, which allows for precise metabolic studies. Unlike unlabeled adenosine 5’-triphosphate, the 13C-labeled version can be tracked and quantified using advanced analytical techniques, providing detailed insights into metabolic pathways and enzyme activities .

Propriétés

Formule moléculaire |

C10H14Li2N5O13P3 |

|---|---|

Poids moléculaire |

520.1 g/mol |

Nom IUPAC |

dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i3+1;; |

Clé InChI |

GSCAHXFCKKVRCE-DAXSKTLCSA-L |

SMILES isomérique |

[Li+].[Li+].C1=NC(=C2C(=N1)N([13CH]=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |

SMILES canonique |

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)

![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)